molecular formula C19H13BrO2 B8316754 5-Bromo-2,2-diphenyl-1,3-benzodioxol

5-Bromo-2,2-diphenyl-1,3-benzodioxol

Cat. No. B8316754
M. Wt: 353.2 g/mol
InChI Key: DZPGCBNJLAKMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05438052

Procedure details

5-Bromo-2,2-diphenyl-1,3-benzodioxol (70 g) in 440 ml of tetrahydrofuran are treated at -78° C. with 125 ml of a 1.6M solution of butyllithium in n-hexane. After 10 minutes 40 ml of dimethylformamide are added thereto and the mixture is left to warm to -10° C. Thereafter, 70 ml of 20% aqueous phosphoric acid and 500 ml of ethyl acetate are added, the organic phase is separated and evaporated. The residue is recrystallized from 130 ml of ethanol. 49.5 g of 2,2-diphenyl-1,3-benzodioxol-5-carbaldehyde are obtained.
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:22]=[CH:21][C:5]2[O:6][C:7]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)[O:8][C:4]=2[CH:3]=1.C([Li])CCC.CN(C)[CH:30]=[O:31].P(=O)(O)(O)O>O1CCCC1.CCCCCC.C(OCC)(=O)C>[C:9]1([C:7]2([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[O:6][C:5]3[CH:21]=[CH:22][C:2]([CH:30]=[O:31])=[CH:3][C:4]=3[O:8]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
BrC1=CC2=C(OC(O2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
440 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from 130 ml of ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(OC2=C(O1)C=CC(=C2)C=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 49.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.